PAF Receptor Antagonism: Potency Comparison Between Ginkgolide A and Ginkgolide B
Ginkgolide A inhibits PAF-16-induced rabbit platelet aggregation with an IC50 of 2.88 ± 0.80 μM, while Ginkgolide B exhibits an IC50 of 0.41 ± 0.04 μM [1]. For the inhibition of PAF-acether metabolism, Ginkgolide A (BN 52020) shows an IC50 of 9.7 × 10⁻⁶ M compared to Ginkgolide B (BN 52021) with an IC50 of 3.6 × 10⁻⁶ M [2]. Ginkgolide A demonstrates approximately 7-fold lower PAF antagonistic potency than Ginkgolide B, making it suitable for applications requiring moderate PAF pathway modulation rather than maximal blockade.
| Evidence Dimension | PAF-induced platelet aggregation inhibition (IC50) |
|---|---|
| Target Compound Data | 2.88 ± 0.80 μM |
| Comparator Or Baseline | Ginkgolide B: 0.41 ± 0.04 μM |
| Quantified Difference | Ginkgolide B is approximately 7-fold more potent |
| Conditions | PAF-16-induced rabbit platelet aggregation assay |
Why This Matters
Researchers requiring moderate PAF antagonism without excessive pathway suppression should select Ginkgolide A, while studies demanding maximal PAF receptor blockade would require Ginkgolide B.
- [1] Liu X, et al. Human pharmacokinetics of ginkgo terpene lactones and impact of carboxylation in blood on their platelet-activating factor antagonistic activity. Acta Pharmacol Sin. 2018;39(12):1935-1946. Table 5. View Source
- [2] Lachachi H, et al. Inhibition of the metabolism of platelet activating factor (PAF-acether) by three specific antagonists from Ginkgo biloba. Prostaglandins. 1987;34(5):657-668. View Source
